N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine
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Overview
Description
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine is a chemical compound with the molecular formula C13H26N4O2. It is characterized by the presence of a piperidine ring, an azetidine ring, and a hydrazine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The piperidine and azetidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines .
Scientific Research Applications
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine include:
- N1-BOC-4-(3-aminomethylazetidin-1-yl)piperidine
- N1-BOC-4-(3-hydroxyazetidin-1-yl)piperidine
- N1-BOC-4-(3-methylazetidin-1-yl)piperidine
Uniqueness
What sets this compound apart from these similar compounds is its hydrazine group, which provides unique reactivity and versatility in chemical synthesis and biological applications .
Properties
CAS No. |
1338247-74-7 |
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Molecular Formula |
C13H26N4O2 |
Molecular Weight |
270.37114 |
Synonyms |
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine |
Origin of Product |
United States |
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